2-Amino-3,4-dimethoxybenzaldehyde hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-3,4-dimethoxybenzaldehydehydrochloride typically involves the reaction of 2-Amino-3,4-dimethoxybenzaldehyde with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
2-Amino-3,4-dimethoxybenzaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3,4-dimethoxybenzaldehydehydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic properties and drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-3,4-dimethoxybenzaldehydehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
2-Amino-3,4-dimethoxybenzaldehydehydrochloride can be compared with similar compounds such as:
2-Amino-3,4-dimethoxybenzaldehyde: The non-hydrochloride form, which has different solubility and reactivity properties.
2-Amino-3,4-dimethoxybenzoic acid: An oxidized form with distinct chemical behavior.
2-Amino-3,4-dimethoxybenzyl alcohol: A reduced form with different applications.
The uniqueness of 2-Amino-3,4-dimethoxybenzaldehydehydrochloride lies in its specific reactivity and solubility properties, making it suitable for particular research and industrial applications.
Properties
Molecular Formula |
C9H12ClNO3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-amino-3,4-dimethoxybenzaldehyde;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-5H,10H2,1-2H3;1H |
InChI Key |
JDSVSQCJYIKAFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)N)OC.Cl |
Origin of Product |
United States |
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